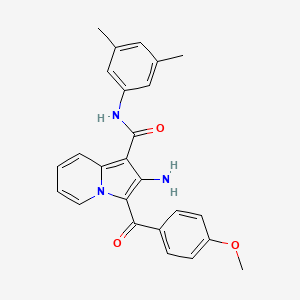

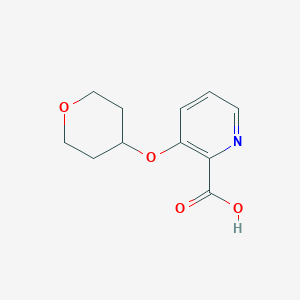

2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indolizine derivatives and has been synthesized using various methods.

Scientific Research Applications

Cytotoxicity Studies

- Synthesis and Cytotoxicity Evaluation : Compounds related to 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study focused on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, providing insights into potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Antioxidant and Antitumor Activities

- Synthesis and Biological Activity Analysis : Novel heterocyclic aryl monoazo organic compounds, including derivatives similar to the target compound, were synthesized and showed significant antioxidant and antitumor activities against the Ehrlich ascites carcinoma cell line. These findings suggest potential applications in developing new treatments for cancer and oxidative stress-related diseases (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Antimicrobial Activity

- Novel Synthesis and Antimicrobial Screening : Research on compounds structurally related to 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents for treating infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Electrochromic Properties

- Electrochromic Aromatic Polyamides Synthesis : Studies involving the synthesis of triphenylamine-containing aromatic diamines, which are structurally related to the target compound, revealed potential applications in electrochromic devices. These materials exhibit changes in color or opacity when an electrical charge is applied, indicating their use in smart windows, displays, and other electronic applications (Liou & Chang, 2008).

Photoluminescence Studies

- Analysis of Photoluminescent Materials : Research on 6-amino-8-cyanobenzo[1,2-b]indolizines, closely related to the target compound, showed that these materials exhibit reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission when protonated. This unique behavior suggests potential applications in sensors and optical devices (Outlaw, Zhou, Bragg, & Townsend, 2016).

properties

IUPAC Name |

2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-15-12-16(2)14-18(13-15)27-25(30)21-20-6-4-5-11-28(20)23(22(21)26)24(29)17-7-9-19(31-3)10-8-17/h4-14H,26H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHUVRZKIMJIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2843818.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2843819.png)

![3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2843826.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2843827.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2843829.png)

![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2843830.png)

![3-(4-fluorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2843832.png)

![2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2843833.png)

![7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2843837.png)

![2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2843841.png)